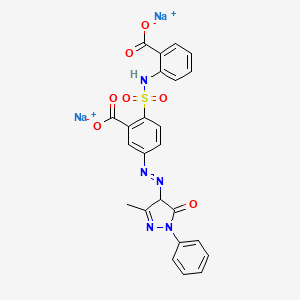
Benzoic acid, 2-(((2-carboxyphenyl)amino)sulfonyl)-5-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-, disodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 2-(((2-carboxyphenyl)amino)sulfonyl)-5-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-, disodium salt is a complex organic compound. It is known for its vibrant color and is often used as a dye in various industrial applications. The compound’s structure includes a benzoic acid core, sulfonyl group, and an azo linkage, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-(((2-carboxyphenyl)amino)sulfonyl)-5-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-, disodium salt typically involves multiple steps:
Formation of the Azo Compound: The synthesis begins with the diazotization of an aromatic amine, followed by coupling with a suitable aromatic compound to form the azo linkage.
Sulfonation: The azo compound is then subjected to sulfonation, introducing the sulfonyl group.
Carboxylation: The final step involves carboxylation to introduce the carboxyphenyl group.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the stability of the azo linkage and prevent decomposition.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-(((2-carboxyphenyl)amino)sulfonyl)-5-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-, disodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are used.
Substitution: Conditions typically involve acidic or basic catalysts to facilitate the reaction.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related compounds.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Benzoic acid, 2-(((2-carboxyphenyl)amino)sulfonyl)-5-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-, disodium salt has several scientific research applications:
Chemistry: Used as a dye and indicator in various chemical reactions.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic properties.
Industry: Utilized in the textile and printing industries for its dyeing properties.
Mechanism of Action
The compound exerts its effects primarily through its azo linkage, which can undergo reversible redox reactions. The sulfonyl and carboxyphenyl groups enhance its solubility and stability, allowing it to interact with various molecular targets. The exact pathways involved depend on the specific application and conditions.
Comparison with Similar Compounds
Similar Compounds
- **Benzoic acid, 2-(((2-carboxyphenyl)amino)sulfonyl)-5-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-, monosodium salt
- **Benzoic acid, 2-(((2-carboxyphenyl)amino)sulfonyl)-5-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-, potassium salt
Uniqueness
The disodium salt form of this compound is unique due to its enhanced solubility and stability in aqueous solutions, making it particularly useful in industrial applications where these properties are essential.
Properties
CAS No. |
10482-43-6 |
|---|---|
Molecular Formula |
C24H17N5Na2O7S |
Molecular Weight |
565.5 g/mol |
IUPAC Name |
disodium;2-[(2-carboxylatophenyl)sulfamoyl]-5-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]benzoate |
InChI |
InChI=1S/C24H19N5O7S.2Na/c1-14-21(22(30)29(27-14)16-7-3-2-4-8-16)26-25-15-11-12-20(18(13-15)24(33)34)37(35,36)28-19-10-6-5-9-17(19)23(31)32;;/h2-13,21,28H,1H3,(H,31,32)(H,33,34);;/q;2*+1/p-2 |
InChI Key |
LZUZAWMLZRSQGJ-UHFFFAOYSA-L |
Canonical SMILES |
CC1=NN(C(=O)C1N=NC2=CC(=C(C=C2)S(=O)(=O)NC3=CC=CC=C3C(=O)[O-])C(=O)[O-])C4=CC=CC=C4.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


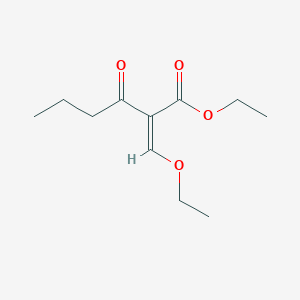

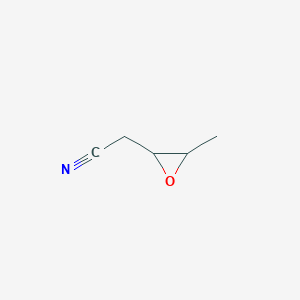
![Methyl 3-hydroxybenzo[b]thiophene-2-carboxylate 1,1-dioxide](/img/structure/B13744174.png)


![2-Methyl-5,7-dihydrothieno[3,4-b]pyrazine](/img/structure/B13744185.png)

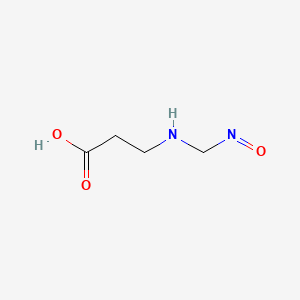
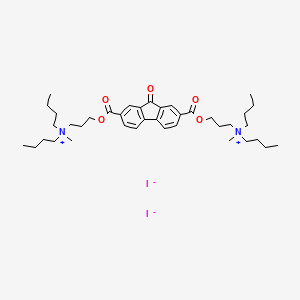

![5-Bromo-2-[bis(4-methoxybenzyl)amino]pyridine](/img/structure/B13744219.png)
![4-[3-(4-aminophenyl)propanoylamino]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B13744220.png)
![N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-6-chloro-1H-benzimidazole-4-carboxamide](/img/structure/B13744224.png)
